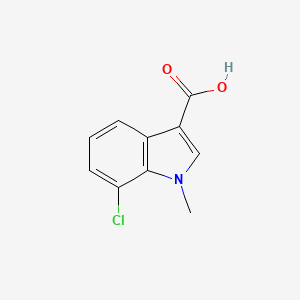

7-Chloro-1-methylindole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXNENVQFFBDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260879-05-7 | |

| Record name | 7-chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 7 Chloro 1 Methylindole 3 Carboxylic Acid and Congeners

Synthetic Routes for the Indole (B1671886) Core Bearing Specific Substituents

The construction of the target molecule necessitates a multi-step approach, focusing on the regioselective introduction of substituents at the C7, N1, and C3 positions of the indole ring.

Regioselective Synthesis of 7-Substituted Indoles

Achieving substitution at the C7 position of the indole core is a synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors functionalization at C3, C2, and N1. nih.gov Several methodologies have been developed to overcome this challenge and afford 7-substituted indoles with high regioselectivity.

One effective strategy involves the use of rhodium(III)-catalyzed oxidative cross-coupling reactions. acs.orgacs.org This atom-economical, one-pot method utilizes indoline (B122111) derivatives which undergo regioselective olefination, followed by a subsequent oxidation step to furnish the desired 7-substituted indoles in good to excellent yields. acs.orgacs.org The reaction is versatile, tolerating a range of electron-rich and electron-poor indoline substrates. acs.org A plausible mechanism involves the generation of an active cationic rhodium species that coordinates to a directing group on the indoline, leading to C(sp²)–H bond activation and the formation of a five-membered rhodacycle intermediate. acs.org

Another powerful approach for the regioselective synthesis of 7-alkoxyindoles starts from commercially available 2,3-dihalophenols or 3-chloroanisole. nih.gov This method employs directed ortho-metalation, followed by two sequential palladium-catalyzed processes: a Sonogashira coupling and a tandem amination/cyclization reaction. nih.gov This strategy allows for the synthesis of regiochemically pure 7-substituted indoles. nih.gov A concise synthesis of 7-substituted indoles has also been achieved through the basic cyclization of 6-substituted tert-butyl 2-(trimethylsilylethynyl)phenylcarbamates, which are prepared via lithiation and subsequent reaction with electrophiles. elsevierpure.com

| Method | Starting Material | Key Reagents/Catalysts | Description | Reference |

| Rhodium-Catalyzed Olefination | Indoline derivatives | [Rh(III)Cp*Cl₂]₂, AgSbF₆, MnO₂ | One-pot regioselective olefination followed by oxidation to form 7-substituted indoles. | acs.org |

| Directed ortho-Metalation/Palladium Catalysis | 2,3-Dihalophenols | n-BuLi, Pd catalyst | Sequential ortho-metalation, Sonogashira coupling, and tandem amination/cyclization. | nih.gov |

| Lithiation/Cyclization | tert-Butyl 2-(trimethylsilylethynyl)phenylcarbamate | t-BuLi, Electrophiles, Base | Lithiation at the 6-position of the phenyl ring followed by reaction with an electrophile and subsequent basic cyclization. | elsevierpure.com |

N-Alkylation Strategies for 1-Methylindole Scaffolds

The introduction of a methyl group at the N1 position of the indole ring is a common transformation. Classical N-alkylation conditions often involve the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like methyl iodide. rsc.org

More advanced, one-pot procedures have been developed to streamline the synthesis of N-alkylated indoles. For instance, a three-component reaction combining a Fischer indolisation with N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach demonstrates a significant improvement in efficiency over traditional stepwise methods. rsc.org The optimization of such one-pot reactions often involves microwave promotion to reduce reaction times. rsc.org

Recent developments in asymmetric N-alkylation have also been reported, employing chiral catalysts to achieve enantioselective functionalization, which is particularly relevant for the synthesis of chiral indole derivatives. mdpi.com For simpler, non-chiral targets like 1-methylindoles, base-catalyzed multicomponent reactions (MCRs) offer an efficient route. For example, the base-catalyzed addition of an indole onto a preformed α-iminoketone can be used to construct N-1-alkylated indole scaffolds. nih.gov

| Method | Substrate | Key Reagents | Conditions | Key Feature | Reference |

| Classical N-Alkylation | Indole | NaH, Alkyl halide | DMF or THF, room temperature | High selectivity for N- over C-alkylation. | rsc.org |

| One-pot Fischer Indolisation/N-Alkylation | Phenylhydrazine (B124118) hydrochloride, Ketone | Alkyl halide, Microwave irradiation | THF, 150 °C | Modest yield advantage and significant time/consumable reduction over stepwise approach. | rsc.org |

| Base-Catalyzed MCR | Indole, α-iminoketone | Cesium carbonate | Room temperature | Efficient one-pot, two-step protocol for N-1-alkylation. | nih.gov |

Carboxylation Reactions at the Indole C3-Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. Carboxylation at this position can be achieved through various methods. Base-mediated C3-carboxylation represents a direct approach to functionalize the indole core. researchgate.net

A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids utilizes isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org This reaction proceeds through a one-carbon translocation involving the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure. rsc.org This methodology can be tuned by the presence of molecular oxygen to yield anthranilic acid derivatives instead. rsc.org

It is important to note that indole-3-carboxylic acids can undergo decarboxylation under certain conditions. researchgate.net For instance, palladium-catalyzed functionalization of indole-3-carboxylic acid with aryl iodides can lead to decarboxylation followed by C2-arylation. nih.gov Therefore, the choice of subsequent reaction conditions must be carefully considered to preserve the C3-carboxyl group. A flow chemistry approach has also been developed for the synthesis of indole-3-carboxylic esters, which can be a scalable and efficient alternative to batch processes. beilstein-journals.org

| Method | Starting Material | Key Reagents | Product | Key Feature | Reference |

| Cascade Reaction | Isatins | DMSO | Indole-3-carboxylic acids | One-pot reaction involving carbon atom translocation. | rsc.org |

| Decarboxylative C2-Arylation | Indole-3-carboxylic acid | Aryl iodides, Pd(II) catalyst | C2-arylated indoles | Carboxyl group is lost during the reaction. | nih.gov |

| Flow Synthesis | Substituted nitro-olefins | Ethyl cyanoacetate, TMG, H₂/Pd-C | Indole-3-carboxylic ester | Scalable and continuous production. | beilstein-journals.org |

Directed Synthesis of 7-Chloro-1-methylindole-3-carboxylic Acid

A directed synthesis of this compound would logically assemble the methodologies described in the preceding sections. A plausible synthetic route could commence with the regioselective synthesis of a 7-chloroindole (B1661978) derivative. Following the successful installation of the chlorine atom at the C7 position, the next step would involve the N-alkylation of the indole nitrogen with a methylating agent to introduce the 1-methyl group. The final step would be the carboxylation of the 1-methyl-7-chloroindole intermediate at the C3 position to yield the target compound. The sequence of these steps is crucial to avoid potential side reactions and to ensure high yields of the desired product. For example, performing the C3-carboxylation before N-methylation might be possible, but the acidic proton on the nitrogen could interfere with certain carboxylation reagents.

Advanced Reaction Conditions and Catalytic Systems in Indole Carboxylic Acid Synthesis

The synthesis of functionalized indole carboxylic acids has been significantly advanced by the development of sophisticated catalytic systems, particularly those based on palladium.

Palladium-Catalyzed Functionalization Approaches

Palladium catalysis has proven to be a powerful tool for the functionalization of the indole core. nih.gov These methods often proceed via C-H bond activation, providing atom- and step-economical routes to complex indole derivatives. nih.gov For instance, palladium(II)-catalyzed C-H arylations of free (NH) indoles bearing carbonyl directing groups at the C3-position have been demonstrated. nih.gov While indole-3-carboxylic acid itself can lead to decarboxylation and C2-arylation under these conditions, this reactivity highlights the tunability of palladium-catalyzed systems. nih.gov

A highly efficient approach to indolo[2,3-c]pyrane-1-one derivatives has been developed through the palladium-catalyzed regioselective annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. acs.org Furthermore, a palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes via direct C-H functionalization at the C3-position has been achieved. acs.org

Palladium/norbornene (Pd/NBE) cooperative catalysis enables the vicinal di-carbo-functionalization of indoles in a site- and regioselective manner. uchicago.edu This reaction is initiated by the Pd(II)-mediated C3-metalation and can be used to introduce two different carbon substituents at the C2 and C3 positions. uchicago.edu Such advanced methodologies offer powerful tools for the late-stage functionalization of indole scaffolds and the rapid construction of diverse chemical libraries.

| Catalytic System | Reaction Type | Substrate | Outcome | Reference |

| Pd(II) | C-H Arylation | Indole-3-carboxylic acid | Decarboxylation and C2-arylation | nih.gov |

| Pd(0) / Pd(II) | Annulation | 3-Iodo-1-alkylindole-2-carboxylic acids and allenes | Indolo[2,3-c]pyrane-1-ones | acs.org |

| Pd(II) | Oxidative Coupling | Indole-2-carboxylic acid derivatives and allenes | Indolo[2,3-c]pyrane-1-ones via C3-H functionalization | acs.org |

| Pd/Norbornene | Vicinal Di-carbo-functionalization | Indoles | C2-arylated C3-alkenylated indoles | uchicago.edu |

Green Chemistry Principles in Indole Carboxylic Acid Synthesis

The synthesis of indole carboxylic acids is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, the use of less hazardous chemical syntheses, and energy efficiency. Key green strategies in this context include the use of alternative energy sources like microwave irradiation and the application of environmentally benign solvent systems, such as ionic liquids.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov In the context of the Fischer indole synthesis, a foundational method for creating the indole core, microwave irradiation has been shown to be highly effective. researchgate.netmdpi.comresearchgate.net For instance, the reaction of phenylhydrazine with cyclohexanone (B45756) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation yields 1,2,3,4-tetrahydrocarbazole (B147488) in high yield (91%) within a significantly reduced reaction time of 3 minutes. researchgate.net This efficiency is a hallmark of MAOS, which can be broadly applied to the synthesis of various indole derivatives. nih.gov The use of microwave energy aligns with green chemistry principles by improving energy efficiency and intensifying the process.

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. They can act as both the solvent and the catalyst in chemical reactions. In the Fischer indole synthesis, Brønsted acidic task-specific ionic liquids have been successfully employed as reusable catalysts, facilitating the reaction under solvent-free conditions at room temperature. cdnsciencepub.com For example, a sulfonic-acid-functionalized ionic liquid can catalyze the Michael addition of indoles to electron-deficient olefins with high efficiency. cdnsciencepub.com

Novel SO3H-functionalized ionic liquids have been designed and used as catalysts for the one-pot Fischer indole synthesis in an aqueous medium, which is a significant step towards a more environmentally friendly process. rsc.org The catalytic activity of these ionic liquids is correlated with their Brønsted acidity, and they can be recycled and reused without a significant loss of activity. cdnsciencepub.comrsc.org The use of water as a solvent and the recyclability of the catalyst are key advantages from a green chemistry perspective.

The following table provides a comparative overview of different catalytic systems used in the Fischer indole synthesis, highlighting the move towards greener alternatives.

| Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| Zinc chloride | Acetic acid | Reflux | Moderate | nih.gov |

| p-Toluenesulfonic acid | Acetic acid | Microwave (600 W), 3 min | 91 | researchgate.net |

| SO3H-functionalized ionic liquid | None (neat) | Room Temperature | High | cdnsciencepub.com |

| [(HSO3-p)2im][HSO4] | Water | 80 °C | 68-96 | rsc.org |

This table is for illustrative purposes and compares different conditions reported in the literature.

Chemoenzymatic and Biocatalytic Routes to Halogenated Indole Carboxylic Acids

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing halogenated indole carboxylic acids. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild, environmentally friendly conditions. nih.gov

Enzymatic Halogenation:

The direct and regioselective halogenation of the indole nucleus is a significant challenge in organic synthesis. Biocatalysis, particularly through the use of halogenase enzymes, provides an elegant solution. Flavin-dependent halogenases, for example, can catalyze the regioselective halogenation of tryptophan, an indole-containing amino acid, at specific positions on the indole ring. This enzymatic approach avoids the use of hazardous halogenating agents and often proceeds with high selectivity, which is difficult to achieve with conventional chemical methods.

Chemoenzymatic Synthesis of Halogenated Indole Derivatives:

A chemoenzymatic strategy combines chemical synthesis with enzymatic transformations to create complex molecules. In the context of halogenated indole carboxylic acids, this could involve the enzymatic halogenation of an indole precursor followed by chemical modifications to introduce the carboxylic acid functionality. For instance, a halogenated indole produced biocatalytically can be subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, which can then be oxidized to a carboxylic acid. ekb.egbritannica.com

Enzymatic N-Methylation:

The introduction of a methyl group on the indole nitrogen can also be achieved through biocatalysis. S-Adenosyl methionine (SAM)-dependent methyltransferases are enzymes that can catalyze the selective methylation of various substrates, including indoles. The use of these enzymes can circumvent the need for toxic and hazardous methylating agents like methyl iodide or dimethyl sulfate (B86663), which are commonly used in traditional organic synthesis. acs.org An enzymatic N-methylation step could be integrated into a chemoenzymatic route for the synthesis of N-methylated indole carboxylic acids.

The table below summarizes some enzymatic approaches relevant to the synthesis of functionalized indoles.

| Enzymatic Reaction | Enzyme Class | Substrate Example | Product Example | Key Advantage |

| Regioselective Halogenation | Flavin-dependent halogenase | Tryptophan | 7-chloro-tryptophan | High regioselectivity, mild conditions |

| N-Methylation | S-Adenosyl methionine (SAM)- dependent methyltransferase | Indole | N-methyl indole | Avoids toxic methylating agents |

| Oxidation of Aldehydes | Aldehyde oxidase | Indole-3-carbaldehyde | Indole-3-carboxylic acid | High efficiency, aqueous conditions |

This table illustrates the potential of enzymatic reactions in the synthesis of indole derivatives.

The integration of biocatalysis into synthetic routes for compounds like this compound holds significant promise for developing more sustainable and efficient manufacturing processes.

Structure Activity Relationship Sar Profiling of 7 Chloro 1 Methylindole 3 Carboxylic Acid Analogues

Impact of Chlorine Substitution at the C7-Position on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties and, consequently, its efficacy. eurochlor.org The C7-position of the indole (B1671886) ring is a challenging but important site for functionalization. researchgate.netnih.gov The presence of a chlorine atom at C7 has several SAR implications:

Electronic Effects : Chlorine is an electron-withdrawing group, which can influence the electron density of the entire indole ring system. This alteration of the electronic landscape can affect the molecule's ability to participate in crucial interactions, such as π-π stacking or hydrogen bonding with target proteins. eurochlor.org The polarization of the aromatic σ-bond-framework by the chlorine atom causes a mesomeric +I-effect in the phenyl ring portion of the indole. eurochlor.org

Lipophilicity : The chlorine substituent significantly increases the lipophilicity (hydrophobicity) of the molecule. eurochlor.org This can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility.

Steric Influence : The van der Waals radius of the chlorine atom introduces steric bulk at the C7-position. This can either facilitate a more favorable binding conformation by locking the molecule into a specific orientation or hinder binding through steric clashes with the target site. eurochlor.org

While direct SAR studies on 7-chloro-1-methylindole-3-carboxylic acid are specific to its target, general principles show that halogen substitution on the indole nucleus is a key strategy for modulating activity. For instance, in other indole-based scaffolds, the position and nature of the halogen can be critical. Studies on different classes of indole derivatives have shown that chloro-substitution can either increase or decrease biological activity depending on the specific target and the position of the substitution. nih.govnih.gov For example, in a series of STAT3 inhibitors, ortho- or meta-substitution with chlorine on a related benzoic acid scaffold decreased in vitro activity compared to the parent compound. nih.gov

Influence of N1-Methylation on Molecular Recognition and Pharmacological Efficacy

Methylation at the N1-position of the indole ring fundamentally alters the molecule's properties by replacing the hydrogen atom of the indole nitrogen. This modification has profound effects on its biological activity.

Hydrogen Bonding : The most significant consequence of N1-methylation is the removal of the hydrogen bond donor capability of the indole nitrogen. In many indole derivatives, this N-H group is a crucial interaction point with biological targets. nih.gov For instance, the Hydrogen Atom Transfer (HAT) mechanism, a key antioxidant pathway for some indoles, relies on the hydrogen atom on the nitrogen of the pyrrole (B145914) ring. nih.gov N1-methylation would preclude this mechanism.

Conformational Effects : The methyl group can introduce steric hindrance that may influence the preferred conformation of the side chain at the C3-position, potentially locking it into a more biologically active or inactive orientation.

Physicochemical Properties : N-substitution generally increases lipophilicity. This can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While some N-substituted indole derivatives show enhanced activity, others exhibit reduced potency, highlighting the target-dependent nature of this modification. nih.gov

In studies of certain C3-substituted indole analogues, derivatives with an unsubstituted nitrogen atom at N1 often exhibit strong cytoprotective properties, which is attributed to the stabilization of the resulting indolyl radical. nih.gov However, other classes of N-substituted indole derivatives have demonstrated potent anti-inflammatory, antimicrobial, and antifungal effects. nih.gov

Table 1: Comparison of N1-Substitution Effects on Indole Activity

| Modification | Key Structural Change | Potential Biological Impact | Example Context |

| N1-H (Unsubstituted) | Presence of a hydrogen bond donor | Essential for HAT antioxidant mechanism nih.gov | Cytoprotective properties nih.gov |

| N1-Methylation | Removal of hydrogen bond donor | Prevents HAT mechanism; alters lipophilicity | May increase or decrease target-specific activity nih.gov |

Systematic Variations of the Carboxylic Acid Moiety and Their SAR Implications

The carboxylic acid group at the C3-position is a common feature in many biologically active indoles, including natural auxins like indole-3-acetic acid. frontiersin.org This group is often a key pharmacophore, engaging in ionic or hydrogen-bonding interactions with target receptors or enzymes. Systematic variation of this moiety is a classic medicinal chemistry strategy to probe SAR and improve properties.

Conversion to Amides and Esters : Replacing the carboxylic acid with an amide or ester can significantly impact activity. In some contexts, the carboxylic acid itself is found to be less active or even inactive compared to its corresponding amide. nih.gov The carboxamide moiety is flexible and possesses both hydrophobic and polar characteristics, allowing it to form crucial hydrogen bonds with various enzymes and proteins. nih.gov

Bioisosteric Replacement : Replacing the carboxylic acid with bioisosteres like tetrazoles can maintain the acidic character while altering other properties such as pKa, metabolic stability, and cell permeability. In the development of angiotensin II receptor antagonists, for example, this has been a successful strategy. nih.gov

The synthesis of indole-3-carboxamide derivatives often proceeds from the corresponding carboxylic acid, highlighting the importance of this functional group as a synthetic handle. nih.gov

Table 2: SAR Implications of C3-Carboxylic Acid Modifications

| Original Moiety | Modified Moiety | Rationale for Modification | Potential SAR Outcome |

| Carboxylic Acid (-COOH) | Amide (-CONH₂) | Improve hydrogen bonding capacity; alter polarity nih.gov | Increased inhibitory activity against certain enzymes nih.gov |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Increase lipophilicity; act as a prodrug | Altered pharmacokinetics and potentially reduced activity nih.gov |

| Carboxylic Acid (-COOH) | Tetrazole | Mimic acidic properties; improve metabolic stability nih.gov | Enhanced biological activity and oral bioavailability nih.gov |

Conformational and Electronic Effects on Biological Potency of this compound Derivatives

The biological potency of this compound derivatives is intrinsically linked to their three-dimensional shape (conformation) and the distribution of electrons within the molecule.

Conformational Rigidity : The steric bulk of the C7-chloro and N1-methyl groups can restrict the rotation of the C3-carboxylic acid side chain. This conformational constraint can be advantageous if it pre-organizes the molecule into the optimal geometry for binding, thereby increasing potency. Conversely, if the enforced conformation is unfavorable for binding, a decrease in activity will be observed. The steric hindrance can also provide a "steric shield," protecting the molecule from metabolic degradation at adjacent sites.

Comparative SAR with Other Indole-3-Carboxylic Acid Substructures

To fully understand the SAR of this compound, it is useful to compare it with other substituted indole-3-carboxylic acid analogues.

Position of Halogen : The location of the halogen on the indole ring is crucial. For example, 5-chloro-indole derivatives have been investigated as potent EGFR inhibitors, where the C5-chloro group is inserted deep inside a hydrophobic pocket of the enzyme. nih.gov The biological activity of a C7-chloro derivative would likely differ significantly due to the distinct steric and electronic environment it creates.

Nature of Halogen : Substituting chlorine with other halogens like fluorine can lead to different outcomes. Fluorine, while also electron-withdrawing, is much smaller and can sometimes participate in favorable hydrogen bonding interactions. In one study on STAT3 inhibitors, a single fluorine substitution led to a 2-fold improvement in potency, whereas chlorine substitution at a different position was detrimental. nih.gov

N1-Substituent : While this article focuses on N1-methylation, other N1-substituents (e.g., ethyl, benzyl) would introduce different steric and electronic properties, further modulating activity. Larger groups could provide additional beneficial or detrimental interactions with the target protein.

C3-Side Chain : The parent compound, indole-3-carboxylic acid, and its close analogue, indole-3-acetic acid, serve as fundamental benchmarks. frontiersin.org The addition of substituents to the core indole-3-carboxylic acid structure is a common strategy to develop compounds with a wide range of biological activities, including antimicrobial and antihypertensive effects. nih.govrsc.org

Mechanistic Elucidation of 7 Chloro 1 Methylindole 3 Carboxylic Acid Interactions at the Molecular Level

Ligand-Target Engagement Studies

The specific interactions of 7-Chloro-1-methylindole-3-carboxylic acid are detailed below, focusing on its engagement with key biological macromolecules.

The primary mechanism of auxin action involves the formation of a co-receptor complex between a TRANSPORT INHIBITOR RESPONSE 1 (TIR1) family protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. nih.govnih.gov Auxin molecules, such as the endogenous indole-3-acetic acid (IAA), act as a molecular glue, stabilizing the interaction between TIR1 and the degron motif of an Aux/IAA protein. nih.gov This binding event targets the Aux/IAA protein for degradation by the 26S proteasome, thereby activating auxin-responsive genes. nih.gov

While direct binding studies for this compound are not extensively documented, its structural similarity to IAA and other synthetic auxins allows for a mechanistic inference. The interaction is expected to occur within the auxin-binding pocket of the TIR1 protein. Key features of this interaction, as determined from crystal structures of TIR1 with IAA, involve the indole (B1671886) ring fitting into a hydrophobic pocket and the carboxylic acid group forming crucial hydrogen bonds with surrounding amino acid residues. researchgate.net

Research on chlorinated indole analogues, such as 4- and 6-chloroindole-3-tetrazoles (a bio-isostere of carboxylic acid), has shown that halogen substitution can maintain and even improve affinity for TIR1. researchgate.netfigshare.com The tetrazole analogue of IAA was predicted through molecular docking to superimpose its indole ring onto that of IAA in the binding site, with the tetrazole group forming hydrogen bonds with neighboring arginine residues. researchgate.net Similarly, the 7-chloro substituent on the indole ring of this compound would occupy a specific region of the binding pocket, potentially influencing binding affinity and receptor selectivity. The 1-methyl group would also contribute to the hydrophobic interactions within the pocket. The assembly of this TIR1-auxin-Aux/IAA complex is the critical step for initiating the downstream signaling cascade. nih.govresearchgate.net

Fructose-1,6-bisphosphatase (FBPase):

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. nih.govnih.govebi.ac.uk Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies have identified indole derivatives as inhibitors of FBPase. nih.gov A series of 7-chloro indole derivatives have shown inhibitory activity against this enzyme. nih.gov

The mechanism of inhibition is typically allosteric. These inhibitors bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov X-ray crystallography of FBPase in complex with indole-based inhibitors has revealed that these molecules settle into an allosteric pocket, with the indole scaffold forming hydrophobic interactions and other functional groups forming hydrogen bonds. For a series of 7-chloro and 7-nitro substituted indole derivatives, the 7-substituent was shown to influence potency, suggesting its interaction within a specific sub-pocket of the allosteric site. nih.gov The inhibitory activity of these related compounds is presented in the table below.

| Compound Series | Substitution | IC₅₀ (μM) |

|---|---|---|

| 7-nitro | N/A | 0.10–0.47 |

| 7-chloro | Ethyl | Comparable to 7-nitro series |

| 7-chloro | Propyl | Comparable to 7-nitro series |

| 7-chloro | Cyclopropyl | Comparable to 7-nitro series |

| 7-chloro | Bromine | Marked reduction in potency |

Mitogen-Activated Protein Kinase 14 (MAPK14):

Mitogen-activated protein kinase 14, also known as p38α MAPK, is a serine/threonine kinase central to cellular responses to inflammatory cytokines and environmental stress. nih.govuniprot.orgwikipedia.org It is a key component of signaling cascades that regulate gene expression, cell proliferation, and apoptosis. wikipedia.orgmdpi.com Inhibition of the p38 MAPK pathway is a strategy for managing inflammatory diseases and cancer. mdpi.comnih.gov

While the direct inhibition of MAPK14 by this compound has not been specifically detailed in the available literature, kinase inhibitors often function by competing with ATP for the binding site on the enzyme. An inhibitor would typically form hydrogen bonds with the hinge region of the kinase and establish hydrophobic interactions within the ATP-binding pocket. Selective inhibitors have been developed that can distinguish between the highly conserved ATP-binding sites of different kinases, sometimes by accessing adjacent hydrophobic pockets or by binding to allosteric sites. nih.gov Further research would be required to determine if this compound or its derivatives can act as inhibitors of MAPK14.

HIV-1 integrase (IN) is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. nih.gov This process involves two key steps: 3'-processing and strand transfer. Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. mdpi.com

A common mechanism for INSTIs involves the chelation of two divalent metal ions (typically Mg²⁺) in the enzyme's active site. mdpi.comnih.gov Indole-based compounds have been identified as potent HIV-1 integrase inhibitors. nih.govmdpi.com For example, indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer step, with the indole core and the C2 carboxyl group chelating the two Mg²⁺ ions. mdpi.com Similarly, the inhibitor 1-(5-chloroindol-3-yl)-3-(tetrazoyl)-1,3-propandione-ene (5CITEP) has been modeled in the active site, where it interacts with the metal cofactors and key residues like Q148 and K159. nih.gov

Based on these findings, this compound is hypothesized to interact with HIV integrase in a similar manner. The carboxylic acid at the 3-position would be crucial for chelating the magnesium ions, a hallmark of this class of inhibitors. The 7-chloro-1-methylindole scaffold would occupy the hydrophobic pocket near the active site, interacting with residues that are critical for binding both the viral DNA and the inhibitor. mdpi.comnih.gov

Understanding Reaction Pathways in this compound Transformations

The synthesis of this compound can be approached through established methods of indole chemistry. A plausible synthetic route would involve the formation of the core indole structure followed by functional group manipulations.

One common method for forming substituted indoles is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize the 7-chloroindole (B1661978) scaffold, one could start with (2-chloro-6-methylphenyl)hydrazine (B1621473) and a suitable pyruvate (B1213749) derivative to introduce the carboxylic acid precursor at the 3-position.

Alternatively, transformations can be performed on a pre-existing indole scaffold. For instance, indole-3-carboxylic acid can be synthesized and subsequently chlorinated and methylated. Direct chlorination of the indole ring can be complex due to the ring's high reactivity, often leading to a mixture of products. Therefore, a more controlled approach would involve starting with a chlorinated precursor, such as 7-chloroindole. The N-methylation of the indole nitrogen can be achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) under basic conditions. The carboxylic acid group can be introduced at the 3-position via Vilsmeier-Haack formylation followed by oxidation.

A general synthetic scheme could be:

Synthesis of 7-chloroindole: Starting from 2-chloro-6-nitrotoluene, reduction of the nitro group to an amine, followed by diazotization and reaction to form a hydrazine, which is then subjected to a Fischer indole synthesis.

N-methylation: Reaction of 7-chloroindole with a methylating agent to produce 7-chloro-1-methylindole.

Carboxylation at C3: Introduction of a carboxyl group at the 3-position. This can be achieved through various methods, such as formylation with phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction) to yield the 3-carbaldehyde, which is then oxidized to the carboxylic acid. nih.gov

These reaction pathways involve fundamental organic transformations such as electrophilic aromatic substitution, cyclization, N-alkylation, and oxidation.

Computational and Theoretical Investigations of 7 Chloro 1 Methylindole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical behavior of a molecule. These ab initio methods solve approximate solutions to the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 7-Chloro-1-methylindole-3-carboxylic acid to predict their geometry, stability, and electronic properties. mdpi.com Calculations are typically performed to find the minimum energy conformation of the molecule. For instance, a common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure. dergipark.org.trorientjchem.org

Further analyses stemming from DFT calculations, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories, are employed to study intramolecular interactions. mdpi.comorientjchem.org NBO analysis provides insights into charge delocalization and hyperconjugative interactions between orbitals, which are crucial for understanding the molecule's stability. bohrium.com AIM theory helps in characterizing the nature of chemical bonds, including weak intramolecular hydrogen bonds that may influence the compound's conformational preferences. orientjchem.org These applications are essential for building a comprehensive picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. dergipark.org.tr

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline (B57606) derivatives, which are structurally related to indoles, DFT calculations have been used to determine these energy values and predict electronic transitions. dergipark.org.tr The analysis for this compound would similarly map the electron density distribution in these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.21 |

| Energy Gap (ΔE) | 4.24 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, providing insights that are crucial for drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. thesciencein.org In the context of drug design, docking is used to predict the interaction between a ligand, such as this compound, and the binding site of a target protein. The results of a docking study include a scoring function that estimates the binding affinity, typically in kcal/mol, and a detailed visualization of the binding mode. ajchem-a.com

Studies on other indole (B1671886) derivatives have shown their potential to act as inhibitors for various protein targets, including anti-apoptotic proteins like Mcl-1 and enzymes like COX-2. ajchem-a.comnih.gov Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. ajchem-a.com For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds, while the chloro-substituted indole ring can engage in hydrophobic and halogen-bonding interactions.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -9.2 | Arg263 | Hydrogen Bond |

| Val253 | Hydrophobic | ||

| Met250 | Hydrophobic |

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a compound in various environments, such as in an aqueous solution. escholarship.org

A key area of investigation for carboxylic acids is the conformational equilibrium of the –COOH group, which can exist in syn and anti arrangements. nih.gov While the syn conformation is often more stable in the gas phase due to an intramolecular hydrogen bond, the presence of a solvent like water can stabilize the anti conformation by forming intermolecular hydrogen bonds. escholarship.orgnih.gov MD simulations of this compound in a water box would track the torsional angle of the carboxylic acid group and interactions with surrounding solvent molecules to determine the predominant conformations and the energy barriers for interconversion under physiological conditions.

In Silico Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can accurately predict the spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental data. DFT calculations are commonly used to compute the vibrational frequencies of a molecule in its ground state. mdpi.com These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.

The predicted vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific functional groups. bohrium.comresearchgate.net The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode. bohrium.com For this compound, this would involve identifying the characteristic frequencies for the C=O and O-H stretching of the carboxylic acid, as well as vibrations involving the indole ring and the C-Cl bond.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3450 | 3430 |

| C=O stretch (Carboxylic Acid) | 1710 | 1720 |

| C-N stretch (Indole Ring) | 1340 | 1345 |

| C-Cl stretch | 750 | 745 |

Chemical Derivatization and Advanced Functionalization of 7 Chloro 1 Methylindole 3 Carboxylic Acid

Directed Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the indole (B1671886) ring is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives and serving as a directing group for further functionalization.

Synthesis of Esters and Amides from 7-Chloro-1-methylindole-3-carboxylic Acid

The conversion of this compound into its corresponding esters and amides is a fundamental strategy for derivatization. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine.

Ester Synthesis: Esterification can be achieved through various standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxyl group, followed by the addition of the desired alcohol. A flow chemistry approach has also been demonstrated for the synthesis of indole-3-carboxylic esters, highlighting the potential for rapid and scalable production. beilstein-journals.org

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. nih.gov Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires harsh conditions. mdpi.com More commonly, coupling reagents are employed to create an activated intermediate that readily reacts with a primary or secondary amine. nih.govmdpi.com Reagents like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride intermediate. scbt.com Modern methods also utilize phosphonium (B103445) salts, generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, to activate the carboxylic acid under mild, room-temperature conditions. nih.gov

| Derivative | Reaction Type | Key Reagents/Catalysts | Byproducts |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Water |

| Esters | Steglich Esterification | Alcohol, DCC, DMAP | Dicyclohexylurea (DCU) |

| Amides | Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Amine | SO₂, HCl |

| Amides | Peptide Coupling | Amine, EDC, HOBt | Water-soluble urea |

| Amides | Phosphonium Salt Activation | Amine, PPh₃, N-chlorophthalimide | Triphenylphosphine oxide |

Carboxylic Acid as a Directing Group in C-H Functionalization

The carboxylic acid group is an effective directing group for controlling the regioselectivity of C-H bond functionalization reactions. nih.govbiosynth.com This strategy allows for the selective introduction of substituents at positions on the indole ring that might otherwise be difficult to access. In the context of indole-3-carboxylic acids, the carboxylate can direct transition metal catalysts, such as palladium, to activate specific C-H bonds.

Research has demonstrated that this approach enables the direct vinylation of 1-methylindole-3-carboxylic acid at the less activated C2 position. researchgate.net This transformation proceeds via a palladium-catalyzed oxidative alkenylation/decarboxylation sequence, where the carboxylic acid group first directs the catalyst to the C2 position and is subsequently removed. researchgate.net Similarly, palladium-catalyzed systems have been used for the C4-arylation of indole-3-carboxylic acids. nih.gov This weak chelation-assisted strategy highlights the utility of the carboxyl group in overcoming the inherent reactivity patterns of the indole nucleus, providing a powerful tool for creating complex molecular architectures. nih.gov

Modifications of the Indole Ring System

Beyond the carboxylic acid group, the indole core of this compound offers multiple sites for further functionalization, enabling the synthesis of structurally diverse compounds.

Regioselective Introduction of Additional Substituents

The regioselective introduction of new functional groups onto the indole ring is crucial for tuning the molecule's properties. The existing substituents (a chloro group at C7 and a methyl group at N1) influence the electron density and steric accessibility of the remaining positions (C2, C4, C5, and C6). Directed metalation is a powerful strategy for achieving regioselectivity. acs.orgsigmaaldrich.com By using a suitable directing group, often installed at the nitrogen atom, a strong base like an organolithium reagent can selectively deprotonate a specific C-H bond, which can then be quenched with an electrophile to introduce a new substituent. acs.orgsigmaaldrich.com For instance, in the related 7-azaindole (B17877) system, a carbamoyl (B1232498) group can direct metalation to the C6 position. acs.orgsigmaaldrich.com Palladium-catalyzed C-H activation reactions also provide a versatile method for regioselective arylation, alkenylation, or alkynylation of the indole core. wikipedia.org

Exploration of Fused Heterocyclic Systems

Indole-fused heterocycles are prominent scaffolds in drug discovery due to their diverse biological activities. amerigoscientific.com this compound can serve as a key starting material for the construction of these complex polycyclic systems. The synthesis often involves building a new ring onto the indole framework. For example, multicomponent reactions (MCRs) have been developed for the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. amerigoscientific.com Other strategies involve intramolecular cyclization reactions. The indole nitrogen and an adjacent carbon (typically C2) can participate in cyclization with a suitably functionalized side chain attached at the C3 position (derived from the carboxylic acid) to form new fused rings. These methods provide access to a wide array of novel chemical entities with potential applications in materials science and medicinal chemistry.

| Fused Ring System | Synthetic Strategy | Potential Precursor from Indole Core |

|---|---|---|

| Indolo[1,2-a]quinolines | Rh(III)-Catalyzed C-H Activation | Indole with aldehyde directing group |

| Indole-fused Thiadiazepines | Multicomponent Reaction (MCR) | Indole, formaldehyde, amino hydrochloride, Na₂S₂O₃ |

| Pyrimido[4,5-b]indoles | Intramolecular Cyclization | 3-Aminoindole-2-carboxamide derivatives |

| Indolo[3,2-a]carbazoles | Palladium-Catalyzed Cascade Reaction | Indoles and alkynes |

Scaffold Hopping and Bioisosteric Replacement Strategies

The core structure of this compound, a substituted indole, presents a versatile platform for chemical modification. However, to overcome limitations such as metabolic instability, off-target effects, or to explore new chemical space, researchers often employ scaffold hopping and bioisosteric replacement. These strategies involve significant alterations to the molecule's framework while aiming to retain or improve its desired biological activity.

Scaffold Hopping: Beyond the Indole Core

Scaffold hopping is a computationally-guided or intuitive process of replacing the central molecular core of a known active compound with a structurally different scaffold, while preserving the essential pharmacophoric features responsible for biological activity. In the context of this compound, the indole nucleus is the primary target for such modifications.

One prominent example of scaffold hopping from an indole core involves its replacement with an indazole framework. This strategy has been successfully applied in the development of dual inhibitors of Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2), proteins often overexpressed in cancer cells. While not directly involving the 7-chloro-1-methyl substituted indole, the principle is highly relevant. Researchers have transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by replacing the indole with an indazole core. drughunter.comnih.gov This change maintains the crucial spatial relationship between the carboxylic acid and other binding moieties, demonstrating the potential of indazole as a viable bioisostere for the indole ring.

Another potential scaffold to replace the indole ring is benzimidazole (B57391) . Both benzimidazole and indazole are considered excellent alternative scaffolds to the indole core as they can preserve the relative positioning of key functional groups. drughunter.com The choice of a new scaffold is often guided by the desire to explore new binding interactions, alter physicochemical properties such as solubility and lipophilicity, and to circumvent existing patents.

The following table summarizes potential scaffold hops for the indole nucleus of this compound based on established medicinal chemistry principles:

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Indole | Indazole | Mimics the bicyclic aromatic system, maintains key substituent vectors, potential for novel hydrogen bonding interactions. |

| Indole | Benzimidazole | Similar size and shape, offers different electronic properties and hydrogen bonding patterns. |

| Indole | Azaindole | Introduction of a nitrogen atom in the benzene (B151609) ring can modulate basicity, solubility, and metabolic stability. |

| Indole | Benzofuran/Benzothiophene | Replacement of the indole nitrogen with oxygen or sulfur can alter electronic distribution and lipophilicity. |

Bioisosteric Replacement: Fine-Tuning Functional Groups

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical and chemical properties, leading to a compound that retains the same type of biological activity. This strategy is frequently used to address issues related to metabolism, toxicity, or pharmacokinetics. For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement.

The carboxylic acid moiety, while often crucial for target binding through ionic interactions or hydrogen bonding, can lead to poor oral bioavailability and rapid metabolism. nih.gov A well-established bioisostere for the carboxylic acid group is the tetrazole ring. drughunter.comnih.gov Tetrazoles have a similar pKa to carboxylic acids and can act as a non-classical bioisostere, mimicking the acidic proton and the potential for hydrogen bonding. The replacement of a carboxylic acid with a tetrazole has been shown to improve the pharmacokinetic profile of various drug candidates. drughunter.comnih.gov

Another important class of carboxylic acid bioisosteres are acylsulfonamides . These groups also exhibit comparable pKa values to carboxylic acids and have been successfully employed in drug design to enhance potency and metabolic stability. In the context of MCL-1/BCL-xL inhibitors, the replacement of a key carboxylic acid with an acylsulfonamide motif resulted in compounds with similar or even improved binding affinities. nih.gov

The table below outlines common bioisosteric replacements for the carboxylic acid functionality in this compound:

| Original Functional Group | Bioisosteric Replacement | Key Properties and Rationale |

| Carboxylic Acid | Tetrazole | Similar pKa, can act as a proton donor and hydrogen bond acceptor, often improves metabolic stability. |

| Carboxylic Acid | Acylsulfonamide | Similar pKa, can form strong hydrogen bonds, may enhance potency and alter solubility. |

| Carboxylic Acid | Hydroxamic Acid | Can chelate metal ions in enzyme active sites, acts as a hydrogen bond donor and acceptor. |

| Carboxylic Acid | Squaric Acid | Acidic properties, rigid structure that can orient other functional groups. |

Exploration of Biological Applications and Molecular Targets of 7 Chloro 1 Methylindole 3 Carboxylic Acid Derivatives

Modulation of Phytohormone Signaling Pathways

The regulation of plant growth and development is intricately controlled by a class of hormones known as auxins, with indole-3-acetic acid (IAA) being the most prevalent. The cellular signaling of auxins is primarily mediated by the Transport Inhibitor Response 1 (TIR1) receptor, an F-box protein that is a component of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of auxin to TIR1 facilitates the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of auxin-responsive genes, thereby initiating a cascade of developmental processes.

Derivatives of indole-3-carboxylic acid have been investigated for their ability to act as antagonists of the auxin receptor TIR1. By binding to the auxin pocket on the TIR1 protein, these compounds can prevent the binding of endogenous auxins like IAA. This competitive inhibition blocks the formation of the TIR1-IAA-Aux/IAA ternary complex, thereby stabilizing the Aux/IAA repressor proteins and inhibiting the expression of auxin-responsive genes. Molecular docking studies have revealed that the interactions between these synthetic indole (B1671886) derivatives and the TIR1 protein often involve π-π stacking, hydrogen bonding, and hydrophobic interactions, which contribute to their binding affinity and antagonistic activity.

The antagonistic activity of indole-3-carboxylic acid derivatives towards the TIR1 receptor has significant implications for plant growth regulation. By disrupting the normal auxin signaling pathway, these compounds can induce a range of physiological effects that are characteristic of auxin deficiency. Research has shown that the application of these antagonists can lead to a significant inhibition of both root and shoot growth in various plant species.

For instance, studies on a series of novel α-substituted indole-3-carboxylic acid derivatives have demonstrated their potent herbicidal activity against both dicotyledonous and monocotyledonous plants. The inhibitory effects are dose-dependent, with significant growth retardation observed at concentrations as low as 10 mg/L. This has led to the exploration of these compounds as potential new herbicides for weed control in agricultural settings. The ability to selectively disrupt auxin signaling in weeds without affecting crop plants is a key area of ongoing research.

Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

| Compound ID | Target Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) |

|---|---|---|---|---|

| 10d | Brassica napus (Rape) | 100 | 96 | 85 |

| 10d | Brassica napus (Rape) | 10 | 92 | 78 |

| 10h | Brassica napus (Rape) | 100 | 95 | 88 |

| 10h | Brassica napus (Rape) | 10 | 93 | 81 |

| 10d | Echinochloa crus-galli (Barnyard Grass) | 100 | 82 | 75 |

| 10h | Echinochloa crus-galli (Barnyard Grass) | 100 | 79 | 71 |

Enzyme Modulatory Activities

The indole scaffold is a versatile template for the design of molecules that can interact with a wide range of enzymes, acting as either inhibitors or activators. Derivatives of 7-Chloro-1-methylindole-3-carboxylic acid are no exception and have been the subject of research aimed at discovering novel enzyme modulators.

Recent studies have highlighted the potential of synthetic indole derivatives to inhibit key enzymes involved in the respiratory metabolism of multidrug-resistant Gram-positive bacteria. For example, the compounds SMJ-2 and SMJ-4 have shown potent bactericidal activity by targeting and inhibiting respiratory metabolism and disrupting the membrane potential of these bacteria. This mechanism offers a promising avenue for combating antibiotic resistance.

In a different context, acyl glucuronide metabolites of certain 6-chloro-indole-3-carboxylic acid derivatives have been identified as direct activators of the AMP-activated protein kinase (AMPK) α1β1γ1 isoform. AMPK is a crucial regulator of cellular energy homeostasis, and its activation has therapeutic implications for metabolic diseases.

The regulation of gene expression is a fundamental process in all living organisms, and its modulation by small molecules is a key strategy in drug discovery. Tricyclic indole-2-carboxylic acid derivatives have been discovered as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family of proteins. Overexpression of Mcl-1 is a hallmark of many cancers, and its inhibition can restore the apoptotic signaling pathways, leading to cancer cell death. These indole derivatives bind to Mcl-1 with high affinity and selectivity, demonstrating their potential as anticancer agents.

Antimicrobial and Antiviral Research Applications

The development of new antimicrobial and antiviral agents is a critical area of research due to the rise of drug-resistant pathogens. Indole-3-carboxylic acid derivatives have shown considerable promise in this field.

Research into the antimicrobial properties of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has revealed significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) that were 10 to 50 times lower than those of the standard antibiotics ampicillin (B1664943) and streptomycin. nih.gov

In the realm of antiviral research, a dihydrochloride (B599025) salt of a 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid derivative has demonstrated potent in vitro activity against SARS-CoV-2. nih.govactanaturae.runih.govactanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index, indicating a favorable profile for further development as an antiviral therapeutic. nih.govactanaturae.runih.govactanaturae.ru The mechanism of action was linked to the induction of interferon and the suppression of virus-induced syncytium formation. nih.govnih.gov

Antiviral Activity of a Bromo-Methoxy-Methyl-Indole-3-Carboxylic Acid Derivative against SARS-CoV-2

| Parameter | Value |

|---|---|

| Virus | SARS-CoV-2 |

| Inhibitory Concentration (IC₅₀) | 1.06 µg/mL (1.84 µM) |

| Concentration for Complete Viral Replication Inhibition | 30 µg/mL (52.0 µM) |

| Cytotoxic Concentration (CC₅₀) | 83.32 µg/mL (144.30 µM) |

| Selectivity Index (SI = CC₅₀/IC₅₀) | 78.6 |

| Inhibition of Syncytium Formation | 89% |

Investigation of Antioxidant and Cytoprotective Mechanisms

Derivatives of indole-3-carboxylic acid have been a subject of interest for their potential antioxidant and cytoprotective activities. The core indole structure is a well-known scaffold in medicinal chemistry, and substitutions on this ring system can significantly modulate its biological properties.

Research into various C-3 substituted indole derivatives has shed light on their mechanisms of action in mitigating oxidative stress. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to act as radical scavengers and metal chelators. nih.gov The mechanism of radical scavenging can involve both hydrogen atom transfer (HAT) and single electron transfer (SET), which are influenced by the nature of the substituents on the indole ring. researchgate.net For instance, the presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered important for antioxidant activity. researchgate.net

A study on a series of C-3 substituted indole derivatives demonstrated that compounds with a pyrrolidinedithiocarbamate moiety were particularly effective as radical scavengers and reducers of Fe³⁺ to Fe²⁺. researchgate.net In contrast, the introduction of an imidazole (B134444) ring enhanced the Fe²⁺ chelating activity. nih.gov This highlights the tunability of the indole scaffold to favor different antioxidant mechanisms.

The cytoprotective effects of these derivatives have been observed in models of oxidative damage. Many derivatives have shown the ability to protect human red blood cells from oxidative hemolysis induced by pro-oxidants like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH) at concentrations that are not themselves lytic. researchgate.net This protective effect is thought to arise from favorable interactions with the components of the cell membrane, thereby shielding them from oxidative damage. researchgate.net

While specific studies on this compound are not extensively detailed in the provided context, the presence of a chloro group at the 7-position and a methyl group at the 1-position would be expected to influence the electronic and lipophilic properties of the molecule, thereby modulating its antioxidant and cytoprotective potential.

Table 1: Antioxidant Activities of Selected Indole Derivatives

| Compound/Derivative | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Indole derivative with pyrrolidinedithiocarbamate moiety | DPPH scavenging, Fe³⁺ reduction | Most active radical scavenger and Fe³⁺ reducer in the series. researchgate.net | researchgate.net |

| Gramine (an indole derivative) | Fe²⁺ chelation | Excellent Fe²⁺ chelator (89% activity). nih.gov | nih.gov |

| Gramine derivative with imidazole ring | Fe²⁺ chelation | Increased chelating activity to 97%. nih.gov | nih.gov |

Utility in High-Throughput Screening Systems for Enzyme Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify inhibitors or activators of specific enzymes. nih.gov The indole scaffold is a common feature in many biologically active molecules and approved drugs, making indole derivatives, including those of this compound, valuable components of screening libraries. nih.gov

Enzymes are frequent targets in HTS campaigns, with kinases, phosphatases, proteases, and peptidases being among the most common. nih.gov The development of robust and sensitive HTS assays is crucial for the successful identification of new enzyme inhibitors. nih.gov These assays often rely on fluorescence-based readouts due to their high sensitivity and amenability to automation. nih.gov

While the direct use of this compound in a specific HTS campaign for enzyme discovery is not explicitly detailed, its structural features suggest its potential as a scaffold for the development of enzyme inhibitors. The carboxylic acid moiety can participate in key interactions within an enzyme's active site, such as hydrogen bonding and salt bridge formation. The chloro and methyl substitutions on the indole ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.

The general workflow of an HTS campaign involves the screening of a compound library against a specific enzyme target, followed by hit validation and lead optimization. The identification of indole-based compounds as hits in such screens would prompt further medicinal chemistry efforts to develop more potent and selective inhibitors.

Table 2: Overview of High-Throughput Screening for Enzyme Inhibitors

| Aspect | Description | Relevance to Indole Derivatives |

|---|---|---|

| Target Classes | Kinases, phosphatases, proteases, peptidases are common targets. nih.gov | Indole scaffolds are found in inhibitors of various enzyme classes. nih.gov |

| Assay Methods | Fluorescence-based assays are the most common readout method. nih.gov | Derivatives can be designed to be compatible with various assay formats. |

| Therapeutic Areas | Cancer and bacterial infections are frequent areas of focus. nih.gov | Indole derivatives have shown promise in both oncology and infectious diseases. nih.gov |

Development as Chemical Tools for Pathway Dissection

Chemical tools, or chemical probes, are small molecules designed to interact with specific biological targets, thereby enabling the study of their function in cellular pathways. The development of such tools is crucial for dissecting complex biological processes and validating new drug targets.

Indole-3-carboxylic acid derivatives have been instrumental in understanding certain biological pathways, particularly in the context of plant biology. For instance, in Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan and play a role in the plant's defense against pathogens. nih.govnih.gov The study of the biosynthetic pathway of these molecules, involving enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6), provides a framework for how indole derivatives can be used to dissect metabolic pathways. nih.govresearchgate.net

In a broader context, synthetic derivatives of this compound could be developed as chemical probes to study various cellular pathways in mammalian systems. By designing molecules that selectively inhibit a particular enzyme or block a specific protein-protein interaction, researchers can investigate the consequences of that inhibition on cellular signaling and function. The indole scaffold provides a versatile starting point for the synthesis of such targeted chemical tools.

**Table 3: Enzymes Involved in Indole-3-Carboxylic Acid Derivative Biosynthesis in *Arabidopsis***

| Enzyme | Function | Role in Pathway Dissection | Reference |

|---|---|---|---|

| ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov | Knockout/overexpression studies help to understand the flow of metabolites through this pathway. nih.gov | nih.gov |

| Cytochrome P450 71B6 (CYP71B6) | Conversion of indole-3-acetonitrile (B3204565) into ICHO and ICOOH. nih.govresearchgate.net | Analysis of mutant lines reveals its specific role in induced biosynthesis of ICOOH derivatives. nih.govresearchgate.net | nih.govresearchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 7-Chloro-1-methylindole-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. A common approach is:

Halogenation : Introduce chlorine at the 7-position of the indole core using reagents like SOCl₂ or PCl₃ under anhydrous conditions.

Methylation : Install the 1-methyl group via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃).

Carboxylation : Functionalize the 3-position using CO₂ insertion or hydrolysis of a nitrile intermediate.

-

Critical Conditions :

-

Temperature control (e.g., 0–5°C for halogenation to avoid side reactions).

-

Solvent selection (e.g., DMF for methylation, THF for carboxylation).

-

Purification via column chromatography or recrystallization to isolate the product .

- Data Table : Key Synthesis Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Halogenation | SOCl₂, reflux | Use dry solvents to prevent hydrolysis |

| Methylation | CH₃I, K₂CO₃, DMF | Monitor reaction progress via TLC |

| Carboxylation | KCN, CO₂ gas | Maintain inert atmosphere (N₂/Ar) |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.5 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carboxylic acid).

- HPLC : Assess purity (>95% recommended for biological assays; C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry : Compare observed [M-H]⁻ ion (theoretical m/z: 223.6) with calculated values .

- Key Spectral Data :

- FT-IR : Broad peak ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch).

- UV-Vis : λmax ~280 nm (indole π→π* transitions) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light : Protect from UV/visible light using amber glassware.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.

- Stability Tests : Monitor via periodic HPLC analysis to detect decomposition products (e.g., decarboxylated derivatives) .

Advanced Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use purified enzymes (e.g., cytochrome P450 isoforms) to measure IC₅₀ values via fluorescence-based activity assays.

- Radioligand Binding : Compete with labeled substrates (e.g., [³H]-PSB-12150 analogs) to determine binding affinity (Kd) .

- Computational Docking : Model interactions with enzyme active sites (e.g., AutoDock Vina) to predict binding modes and key residues .

- Case Study :

- Observed inhibition of CYP3A4 (IC₅₀ = 2.5 µM) suggests competitive binding at the heme center. Validate via site-directed mutagenesis of catalytic residues .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Replicate Studies : Control variables (e.g., solvent purity, cell line passage number).

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorometric vs. colorimetric).

- Meta-Analysis : Use tools like PRISMA to evaluate bias in literature data .

- Example :

- Discrepancies in cytotoxicity (IC₅₀ ranging 10–100 µM) may arise from differences in cell permeability. Test uptake via LC-MS quantification of intracellular compound levels .

Q. What advanced analytical techniques are effective in studying molecular interactions with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., indole derivatives bound to kinase domains) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for receptor-ligand pairs.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Data Table : Comparison of Techniques

| Technique | Resolution | Throughput | Key Output |

|---|---|---|---|

| X-ray | Atomic (≤2 Å) | Low | 3D binding pose |

| SPR | N/A | High | Kinetic constants |

| ITC | N/A | Medium | Thermodynamic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.